1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Overview
Description
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C7H6Cl2N2. It is characterized by its pale-yellow to yellow-brown solid form and has a molecular weight of 189.04 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d]pyridazine ring system substituted with two chlorine atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopenta[d]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-5H,6H,7H-cyclopenta[d]pyridazine
- 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 1,4-Dibromo-6,7-dihydro-5H-cyclopenta[d]pyridazine
Uniqueness
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological properties compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOKZIBPKWKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572431 | |
Record name | 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91846-80-9 | |
Record name | 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-5H,6H,7H-cyclopenta[d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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